molecular formula C19H14 B1219001 12-Methylbenz(a)anthracene CAS No. 2422-79-9

12-Methylbenz(a)anthracene

Cat. No.: B1219001
CAS No.: 2422-79-9
M. Wt: 242.3 g/mol
InChI Key: ACYOLKMEHHTLAB-UHFFFAOYSA-N
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Description

12-Methylbenz(a)anthracene is a polycyclic aromatic hydrocarbon with a molecular formula of C19H14. It is a derivative of benz(a)anthracene, characterized by the presence of a methyl group at the 12th position. This compound is known for its carcinogenic properties and is widely used in scientific research to study cancer mechanisms and other biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Methylbenz(a)anthracene typically involves the alkylation of benz(a)anthracene. One common method is the Friedel-Crafts alkylation, where benz(a)anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: These methods are optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 12-Methylbenz(a)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

12-Methylbenz(a)anthracene is extensively used in scientific research due to its carcinogenic properties. Some key applications include:

Mechanism of Action

The carcinogenic effects of 12-Methylbenz(a)anthracene are primarily due to its ability to form DNA adducts. Upon metabolic activation, the compound undergoes enzymatic conversion to reactive intermediates that can covalently bind to DNA, leading to mutations and cancer development. Key enzymes involved in this process include cytochrome P450 enzymes and microsomal epoxide hydrolase . The formation of DNA adducts disrupts normal cellular processes, leading to uncontrolled cell proliferation and tumor formation .

Comparison with Similar Compounds

    7,12-Dimethylbenz(a)anthracene: Another polycyclic aromatic hydrocarbon with two methyl groups at the 7th and 12th positions.

    Benz(a)anthracene: The parent compound without any methyl substitution.

Uniqueness: 12-Methylbenz(a)anthracene is unique due to its specific methyl substitution, which influences its chemical reactivity and biological activity. The presence of the methyl group at the 12th position enhances its ability to form DNA adducts, making it a more potent carcinogen compared to benz(a)anthracene .

Properties

IUPAC Name

12-methylbenzo[a]anthracene
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14/c1-13-17-8-4-3-7-15(17)12-16-11-10-14-6-2-5-9-18(14)19(13)16/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYOLKMEHHTLAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC3=CC=CC=C13)C=CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14
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DSSTOX Substance ID

DTXSID2074829
Record name 12-Methylbenz[a]anthrancene
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Molecular Weight

242.3 g/mol
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Physical Description

Pale yellow solid; [HSDB]
Record name 12-Methylbenz(a)anthracene
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Solubility

In water, 6.54X10-2 mg/L at 27 °C, In water, log -7.52 mol/cu dm at 138 °C, Insoluble in water, Soluble in ethanol, carbon disulfide, acetic acid
Record name 12-Methylbenz(a)anthracene
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Vapor Pressure

0.00000033 [mmHg]
Record name 12-Methylbenz(a)anthracene
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Color/Form

Plates from alcohol

CAS No.

2422-79-9
Record name 12-Methylbenz[a]anthracene
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Record name 12-Methylbenz[a]anthracene
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Record name 12-Methylbenz[a]anthrancene
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Record name 12-METHYLBENZ(A)ANTHRACENE
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Record name 12-Methylbenz(a)anthracene
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Melting Point

150.5 °C
Record name 12-Methylbenz(a)anthracene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4055
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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